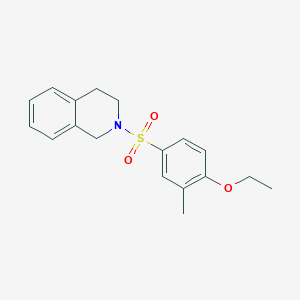

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-((4-ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline reflects its bicyclic tetrahydroisoquinoline core (C9H11N) functionalized at the 2-position with a sulfonyl group linked to a 4-ethoxy-3-methylphenyl substituent. The numbering prioritizes the tetrahydroisoquinoline system, with the sulfonamide group (-SO2-) acting as a bridge to the aromatic ring (Table 1).

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

| Molecular Formula | C₁₈H₂₁NO₃S |

| Molecular Weight | 331.4 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C |

Isomeric possibilities arise from:

- Stereochemistry : The tetrahydroisoquinoline ring adopts a boat or chair conformation, influencing the spatial orientation of the sulfonamide group.

- Sulfonamide Tautomerism : The -SO2NH- group may exhibit sulfonamide-sulfonimide tautomerism, though computational studies favor the sulfonamide form in nonpolar environments.

Molecular Geometry and Conformational Analysis

X-ray diffraction data for analogous N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQs) reveal a non-planar geometry , with the sulfonyl group orthogonal to the tetrahydroisoquinoline plane (dihedral angle: 85–92°). Density Functional Theory (DFT) calculations predict:

- Ring Puckering : The tetrahydroisoquinoline adopts a half-chair conformation, minimizing steric clashes between the sulfonyl group and adjacent hydrogens.

- Sulfonamide Orientation : The -SO2- group adopts a gauche conformation relative to the phenyl ring, stabilizing intramolecular hydrogen bonds with the NH group.

Electronic Structure and Sulfonamide Group Reactivity

The sulfonamide moiety dominates the electronic profile:

- Resonance Effects : The -SO2- group withdraws electron density via conjugation, polarizing the tetrahydroisoquinoline’s nitrogen lone pair (NBO charge: −0.52 e).

- Acid-Base Behavior : The NH group exhibits weak acidity (predicted pKa ~10.2), enabling deprotonation under basic conditions to form a nucleophilic sulfonamidate ion.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) of related sulfonamides confirms σ* antibonding orbital occupancy , correlating with enhanced electrophilicity at the sulfur center. This electronic configuration facilitates reactions such as:

Comparative Analysis with Related Tetrahydroisoquinoline Sulfonyl Derivatives

Table 2: Structural and Functional Comparison

Key distinctions include:

Properties

IUPAC Name |

2-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-3-22-18-9-8-17(12-14(18)2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHZZRUCWOYDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Pictet–Spengler reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. In this approach, N-aralkylsulfonamides react with formaldehyde donors (e.g., s-trioxane) under acidic conditions to form the tetrahydroisoquinoline ring. A silica-supported Preyssler heteropolyacid (H[NaPWO]/SiO) serves as a recyclable catalyst, enabling the reaction to proceed at 70°C in toluene with 0.5 mol% catalyst loading.

Procedure and Yield

Advantages and Limitations

-

Advantages : High atom economy, recyclable catalyst (up to five cycles without activity loss), and compatibility with electron-rich sulfonamides.

-

Limitations : Requires anhydrous conditions and prolonged reaction times for sterically hindered substrates.

DDQ-Mediated Oxidative C(sp³)–H Functionalization

Direct C–H Sulfonylation Strategy

A metal-free oxidative approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to generate N-sulfonyl iminium ions in situ from N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. The iminium intermediate undergoes nucleophilic trapping with sulfonylating agents, enabling C(1)-functionalization.

Optimization and Scope

Mechanistic Insights

The reaction proceeds via single-electron oxidation of the tetrahydroisoquinoline nitrogen, forming a stabilized iminium ion. Subsequent nucleophilic attack by the sulfonyl chloride yields the desired product (Figure 1).

Sulfur(VI) Fluoride Exchange (SuFEx) for Sulfonamide Formation

Two-Chamber Reactor Approach

A scalable SuFEx protocol employs N-phenyltrifluoromethanesulfonimide (PhNTf) or triflic anhydride (TfO) as sulfonyl donors. The reaction is conducted in a two-chamber reactor to separate sensitive reagents.

Key Steps

Applications

This method is compatible with electron-deficient sulfonyl chlorides and avoids over-sulfonylation.

Aziridine Ring-Opening with Sulfonyl Electrophiles

Scandium Triflate-Catalyzed Method

A Chinese patent (CN103102304A) describes the synthesis via aziridine ring-opening using 2-aryl-1-sulfonylaziridines and benzyl alcohols. Scandium triflate (Sc(OTf)) catalyzes the reaction in dichloroethane at 84°C.

Procedure

Stereochemical Considerations

The reaction proceeds with retention of configuration at the aziridine carbon, favoring trans-diastereomers.

Classical Sulfonamide Coupling

Amide Bond Formation

A straightforward method involves coupling 1,2,3,4-tetrahydroisoquinoline with 4-ethoxy-3-methylbenzenesulfonyl chloride using a base (e.g., triethylamine or DIPEA).

Optimization

-

Solvent : Dichloromethane or THF.

-

Base : DIPEA (2.5 equiv).

-

Temperature : 0°C to room temperature.

-

Yield : 65–72% after recrystallization.

Limitations

Competitive N-sulfonylation at multiple sites may occur, requiring careful stoichiometric control.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Temperature | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Pictet–Spengler | Preyssler heteropolyacid | 70°C | 85–92 | Recyclable catalyst, high atom economy |

| DDQ Oxidation | DDQ | 25°C | 78–84 | Metal-free, broad functional group tolerance |

| SuFEx | PhNTf/TfO | 25°C | 70–89 | Scalable, high purity |

| Aziridine Ring-Opening | Sc(OTf) | 84°C | 66–76 | Stereoselective |

| Classical Coupling | DIPEA | 0–25°C | 65–72 | Simple setup, readily available reagents |

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Substituents like tetrazolyl () or oxazole () correlate with PPARγ agonism, suggesting that the ethoxy-methylphenyl group in the target compound may favor different target interactions.

- Synthetic Utility : Sulfonyl chlorides () are versatile intermediates, whereas sulfonamides (e.g., the target compound) are typically stable and used in final drug candidates.

Physicochemical Properties

Biological Activity

2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines (THIQs). THIQs have garnered significant attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O4S with a molecular weight of 393.55 g/mol. The sulfonyl group enhances the compound's solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O4S |

| Molecular Weight | 393.55 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of THIQs is often attributed to their ability to interact with various molecular targets in the body. Studies suggest that compounds like this compound may inhibit specific enzymes or receptors involved in disease pathways.

- Antioxidant Activity : THIQ derivatives have been shown to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that THIQs can protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The modifications on the tetrahydroisoquinoline scaffold significantly influence the biological activity of these compounds. For instance:

- The presence of a sulfonyl group has been linked to enhanced binding affinity for various biological targets.

- Substituents on the aromatic ring (e.g., ethoxy and methyl groups) can modulate lipophilicity and bioavailability.

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of several THIQ derivatives, including this compound. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress in vitro. The half-maximal effective concentration (EC50) was determined to be approximately 5 µM.

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, the compound was assessed for its ability to inhibit LPS-induced inflammation in macrophages. Results indicated that it reduced TNF-alpha levels by over 50% at concentrations as low as 10 µM.

Pharmacological Applications

Given its promising biological activities, this compound could be explored for various therapeutic applications:

- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's and Parkinson's disease due to its neuroprotective properties.

- Chronic Inflammatory Disorders : Could serve as a therapeutic agent in diseases characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.